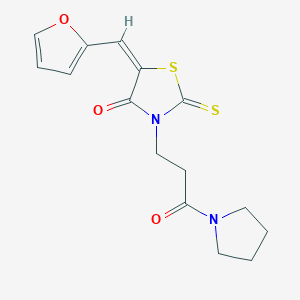

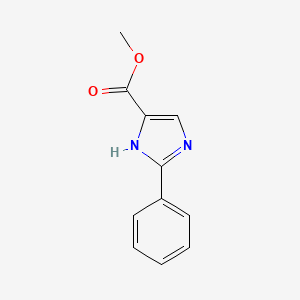

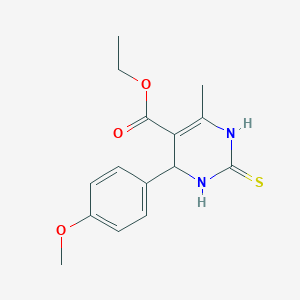

2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide involves multicomponent reactions and cyclization processes. For example, Dyachenko et al. (2015) described the synthesis of substituted tetrahydroquinoline derivatives by condensation of thiophene-2-carbaldehyde with 2-cyanoethanethioamide, showcasing a method that could potentially be adapted for the synthesis of the compound due to the structural similarities (Dyachenko et al., 2015).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through X-ray crystallography, providing insights into the 3D arrangement of atoms and the conformation of the molecule. For instance, Akkurt et al. (2008) determined the structure of a related tetrahydroisoquinolinone compound, highlighting the relative orientations of various ring systems in the molecule (Akkurt et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving tetrahydroisoquinoline derivatives can include cyclization, cross-coupling, and other transformations that modify the core structure or introduce new functional groups. The work by Dyachenko et al. (2008) on cross-recyclization to produce various substituted tetrahydroquinoline derivatives offers a glimpse into the chemical versatility and reactivity of these compounds (Dyachenko & Dyachenko, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Tetrahydroisoquinoline Derivatives

Research has focused on synthesizing various tetrahydroisoquinoline derivatives due to their significant biological activities. For instance, Kametani et al. (1970) described the phenolic cyclization of certain phenethylamines with carbonyl compounds to afford tetrahydroisoquinoline derivatives, showcasing a synthetic method that could potentially be applied to the synthesis of compounds with similar structures to the given chemical name (Kametani, Kigasawa, Hiiragi, & Ishimaru, 1970).

Benzenesulfonamide Derivatives

Benzenesulfonamide and its derivatives are extensively studied for their inhibitory activity against various enzymes, indicating a broad spectrum of potential applications in scientific research. For example, Bruno et al. (2017) investigated a series of benzenesulfonamide derivatives for their inhibitory activity against human carbonic anhydrases, highlighting the potential of such compounds in therapeutic applications (Bruno et al., 2017).

Molecular Interactions and Biological Activities

Carbonic Anhydrase Inhibition

The incorporation of benzenesulfonamide moieties in chemical compounds has been associated with inhibitory activity against carbonic anhydrase isozymes, which are relevant for various physiological functions. This suggests that compounds with similar structures could be explored for their potential as carbonic anhydrase inhibitors, offering insights into their applications in modulating related biological pathways (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

Multicomponent Syntheses

The synthesis of complex molecules like 2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide often involves multicomponent reactions that allow for the rapid construction of dense molecular architectures. Studies by Dyachenko et al. (2015) on the synthesis of tetrahydroquinoline derivatives featuring furan and thiophene moieties highlight such synthetic strategies, potentially applicable to the synthesis of the chemical (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).

Eigenschaften

IUPAC Name |

2-phenoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c25-22(21-7-4-13-29-21)24-11-10-17-8-9-19(15-18(17)16-24)23-30(26,27)14-12-28-20-5-2-1-3-6-20/h1-9,13,15,23H,10-12,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECHIYSKUGMGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide](/img/structure/B2483062.png)

![Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483063.png)

![N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2483067.png)

![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2483069.png)

![decahydrocyclohepta[c]pyrrole, Mixture of diastereomers](/img/structure/B2483072.png)

![[1-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2483073.png)